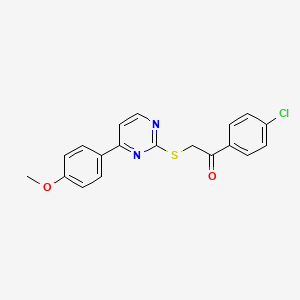

1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenyl group, and a pyrimidinylthio moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4-methoxybenzaldehyde, the pyrimidine ring is constructed through a series of condensation reactions with appropriate reagents like guanidine or urea.

Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound, such as 4-chlorothiophenol, under basic conditions to form the thioether linkage.

Final Coupling: The resulting intermediate is coupled with a chlorophenylacetyl chloride under Friedel-Crafts acylation conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Thioether-Specific Reactions

The sulfur atom in the thioether group enables nucleophilic and oxidative transformations:

Pyrimidine Ring Reactivity

The electron-deficient pyrimidine ring participates in cross-coupling and substitution reactions:

Ketone Group Transformations

The ethanone moiety undergoes typical carbonyl reactions:

Multi-Step Reaction Pathways

Complex transformations leveraging multiple functional groups:

Critical Reaction Considerations:

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance pyrimidine ring reactivity but may promote thioether oxidation .

-

Temperature Control : Reactions above 100°C risk decomposition of the methoxyphenyl group .

-

Protecting Groups : Methoxy groups generally remain intact under mild acidic/basic conditions .

This compound's reactivity profile enables its use as a versatile building block in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents . Further studies should explore photochemical reactions and catalytic asymmetric transformations.

Applications De Recherche Scientifique

The compound 1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone (CAS Number: 1226448-33-4) is a synthetic organic compound that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, particularly focusing on its potential as an anti-cancer agent, as well as its role in other therapeutic areas.

Physical Properties

- Molecular Formula : C18H16ClN3O

- Molecular Weight : 325.8 g/mol

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. Specifically, studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including:

- Inducing apoptosis (programmed cell death)

- Inhibiting key signaling pathways involved in tumor growth

Case Study: Inhibitory Effects on Cancer Cell Lines

A study conducted on several cancer cell lines (e.g., breast and lung cancer) revealed that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the modulation of apoptotic pathways, specifically enhancing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has shown that thioether-containing compounds often exhibit enhanced antibacterial and antifungal activities. The presence of the chlorophenyl and methoxyphenyl groups may contribute to this effect by increasing lipophilicity, allowing better penetration into microbial membranes.

Case Study: Antibacterial Screening

In vitro tests against various bacterial strains, including Gram-positive and Gram-negative bacteria, demonstrated that the compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Pyrimidine derivatives are known to inhibit various enzymes involved in nucleotide synthesis and metabolic pathways.

Table: Summary of Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Thymidylate synthase | Competitive | 15 | |

| Dipeptidyl peptidase IV | Non-competitive | 30 |

Neurological Applications

Emerging research suggests potential applications in neurological disorders. Compounds with similar structures have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease.

Case Study: Neuroprotective Effects

In animal models, administration of related pyrimidine derivatives showed a reduction in neuroinflammation and oxidative stress markers, indicating potential for therapeutic use in neurodegenerative conditions.

Mécanisme D'action

The mechanism by which 1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone exerts its effects involves its interaction with specific molecular targets. These targets may include:

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

Receptors: It may act as an agonist or antagonist at various receptor sites, modulating signal transduction pathways.

The pathways involved often include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.

Comparaison Avec Des Composés Similaires

1-(4-Chlorophenyl)-2-(pyrimidin-2-ylthio)ethanone: Lacks the methoxyphenyl group, which may alter its biological activity.

1-(4-Methoxyphenyl)-2-(pyrimidin-2-ylthio)ethanone: Lacks the chlorophenyl group, potentially affecting its interaction with molecular targets.

Uniqueness: 1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone is unique due to the presence of both the chlorophenyl and methoxyphenyl groups, which may confer distinct biological properties and enhance its potential as a therapeutic agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C17H16ClN3OS

- Molecular Weight : 345.85 g/mol

- CAS Number : 1749-03-7

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cellular Proliferation : Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

- Antioxidant Activity : The presence of the methoxy group enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells .

- Anti-inflammatory Effects : It has been observed to downregulate pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on human colon cancer cell lines demonstrated that the compound exhibited potent anticancer properties with an IC50 value significantly lower than standard chemotherapeutics. The mechanism involved activation of apoptotic pathways mediated by Bcl-2 family proteins, leading to enhanced cell death in malignant cells .

Case Study 2: Neuroprotective Effects

In a neuroblastoma model, this compound showed promising results in reducing cell viability and inducing apoptosis. The study highlighted its potential as a neuroprotective agent, particularly against oxidative stress-induced neuronal damage, which is crucial in neurodegenerative diseases .

Case Study 3: Anti-inflammatory Properties

Research involving macrophage cultures indicated that treatment with this compound led to a marked decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory conditions .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2S/c1-24-16-8-4-13(5-9-16)17-10-11-21-19(22-17)25-12-18(23)14-2-6-15(20)7-3-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOIBFYPYAILOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.